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Compound of Interest

Compound Name: MC-Val-Cit-PAB-vinblastine

Cat. No.: B14027720

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biophysical properties of
the antibody-drug conjugate (ADC) linker-payload, MC-Val-Cit-PAB-vinblastine. This
document is intended for researchers, scientists, and drug development professionals, offering
detailed data, experimental protocols, and visual representations of key mechanisms and
workflows.

Core Biophysical and Chemical Properties

MC-Val-Cit-PAB-vinblastine is a sophisticated drug-linker conjugate designed for targeted
cancer therapy. It combines the potent microtubule-inhibiting agent, vinblastine, with a
cleavable linker system to ensure controlled drug release at the tumor site. The following table
summarizes its key biophysical and chemical properties.
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Property

Value

Source(s)

Molecular Formula

C74H97N10015

[1]2]

Molecular Weight 1366.62 g/mol [1112][31[4]
CAS Number 2055896-92-7 [1][2][5](6]
Appearance White to light brown solid [7]

Purity Typically =95% [3]
Solubility

In Vitro =100 mg/mL in DMSO< 0.1 e

mg/mL in H20 (insoluble)

In Vivo Formulation

> 2.5 mg/mL in a solution of
10% DMSO, 40% PEG300,

5% Tween-80, and 45% saline

[11(21[7]

Lipophilicity (LogP)

Estimated > 4.0

[8]

Storage Conditions

Solid

4°C, sealed, away from

moisture and light

[1](2]

In Solvent

-80°C for up to 6 months;
-20°C for up to 1 month

[5117]

Mechanism of Action and Cleavage

The therapeutic efficacy of an ADC utilizing MC-Val-Cit-PAB-vinblastine is predicated on a

multi-step process that begins with antibody-mediated delivery and culminates in the cytotoxic

action of vinblastine.

Vinblastine's Inhibition of Microtubule Polymerization

Vinblastine, the cytotoxic payload, functions as a potent inhibitor of microtubule dynamics. It

binds to tubulin, the protein subunit of microtubules, and disrupts their assembly.[9][10][11] This
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interference with microtubule formation leads to cell cycle arrest in the M phase, ultimately
inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[9][11][12]
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Mechanism of Vinblastine Action

Enzymatic Cleavage of the Val-Cit Linker

The MC-Val-Cit-PAB (maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol) linker is
designed to be stable in the bloodstream and release the vinblastine payload specifically within
the target cancer cells.[13] After the ADC is internalized into the cell's lysosomes, the dipeptide
Val-Cit portion of the linker is recognized and cleaved by lysosomal proteases, most notably
Cathepsin B, which is often upregulated in tumor cells.[14][15][16] This cleavage initiates a self-
immolative cascade of the PAB spacer, leading to the release of the active vinblastine drug.
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Enzymatic Cleavage of the Val-Cit Linker

Experimental Protocols
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The following section outlines detailed methodologies for key experiments to characterize the
biophysical properties of MC-Val-Cit-PAB-vinblastine and ADCs derived from it.

Determination of Drug-to-Antibody Ratio (DAR) by HPLC

Objective: To determine the average number of drug-linker molecules conjugated to an
antibody.

Methodology:
e Sample Preparation:

o Reduce the ADC sample (typically 50-100 pg) by adding a reducing agent such as
Dithiothreitol (DTT) to a final concentration of 10-20 mM.

o Incubate the mixture at 37°C for 30 minutes to separate the antibody's light and heavy
chains.

e HPLC Analysis:

o Inject the reduced sample into a reverse-phase HPLC (RP-HPLC) system equipped with a
suitable column (e.g., C4 or C8).

o Use a gradient elution with two mobile phases:
= Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
= Mobile Phase B: 0.1% TFA in acetonitrile.

o Run a linear gradient from approximately 20% to 80% Mobile Phase B over 30-40
minutes.

o Monitor the elution profile using a UV detector at 280 nm (for the protein) and a
wavelength specific to the drug-linker if available.

e Data Analysis:
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o Integrate the peak areas corresponding to the unconjugated light and heavy chains, and
the drug-conjugated light and heavy chains.

o Calculate the DAR based on the relative peak areas and the number of conjugation sites
on each chain.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (ICso value) of the ADC on cancer cell lines.
Methodology:
o Cell Seeding:

o Plate cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well
plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

o Incubate the cells at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
e ADC Treatment:

o Prepare serial dilutions of the ADC, unconjugated antibody, and free vinblastine in cell
culture medium.

o Remove the old medium from the wells and add 100 pL of the different drug
concentrations. Include untreated cells as a control.

o Incubate the plate for a period of 72 to 120 hours.
e MTT Assay:

o Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at
37°C.[10][14]

o Carefully remove the medium and add 150 L of a solubilizing agent (e.g., DMSO or a
solution of 10% SDS in 0.01 M HCI) to dissolve the formazan crystals.[10][14]

o Shake the plate for 10-15 minutes to ensure complete dissolution.
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o Data Analysis:
o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability for each concentration relative to the untreated
control.

o Plot the cell viability against the logarithm of the drug concentration and determine the 1Cso
value using a sigmoidal dose-response curve fit.

Stability Assessment under Thermal and pH Stress

Objective: To evaluate the physical stability of the ADC under stressed conditions.
Methodology:
e Sample Preparation:

o Prepare aliquots of the ADC in different buffer systems with varying pH values (e.g., pH
5.0, 6.0, and 7.4).

o For thermal stress, incubate the ADC samples at elevated temperatures (e.g., 40°C and
50°C) for different time points (e.g., 1, 2, and 4 weeks). A control sample should be stored
at the recommended temperature (e.g., 4°C).

e Analysis of Aggregation:

o Analyze the stressed and control samples using size-exclusion chromatography (SEC-
HPLC) to monitor the formation of high molecular weight species (aggregates) and
fragments.

o A suitable SEC column is used with an isocratic mobile phase (e.g., phosphate-buffered
saline).

o Monitor the elution profile at 280 nm.

e Analysis of Charge Variants:
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o Use ion-exchange chromatography (IEX) to assess changes in the charge heterogeneity
of the ADC, which can indicate chemical degradation.

o Data Analysis:

o Compare the chromatograms of the stressed samples to the control sample to quantify the
percentage of aggregates, fragments, and any new charge variants.

o Determine the degradation rates under different conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the biophysical characterization of an
antibody-drug conjugate.
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ADC Biophysical Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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